

Cross-referencing analytical data for Dihexylamine from different techniques

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Compound of Interest

Compound Name: *Dihexylamine*

Cat. No.: *B085673*

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A Comparative Guide to the Analytical Cross-Referencing of Dihexylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Dihexylamine** using data from Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR). To offer a comprehensive performance benchmark, this guide also includes a comparison with two common alternatives: Di-n-propylamine and Di-n-butylamine. All data is presented to facilitate objective cross-referencing and methodological validation for researchers engaged in drug development and related scientific fields.

Data Presentation: A Comparative Overview

The following tables summarize the key analytical data points for **Dihexylamine** and its alternatives, providing a clear and structured basis for comparison across different analytical techniques.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
|------------------|---------------------|------------------------------|
| Dihexylamine | 185 | 114, 86, 72, 58, 44, 30[1] |
| Di-n-propylamine | 101 | 72, 58, 44, 30[2] |
| Di-n-butylamine | 129 | 86, 72, 58, 44, 30 |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)

| Compound | ¹ H NMR Chemical Shifts (δ, ppm) | ¹³ C NMR Chemical Shifts (δ, ppm) | Solvent |
|------------------|-------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|-------------------|
| Dihexylamine | ~2.5 (t, 4H, N-CH ₂), ~1.4 (m, 4H), ~1.3 (m, 8H), ~0.9 (t, 6H, CH ₃) | ~50 (N-CH ₂), ~32, ~30, ~27, ~23, ~14 (CH ₃) | CDCl ₃ |
| Di-n-propylamine | ~2.4 (t, 4H, N-CH ₂), ~1.5 (m, 4H), ~0.9 (t, 6H, CH ₃)[3] | ~52 (N-CH ₂), ~23, ~12 (CH ₃) | CDCl ₃ |
| Di-n-butylamine | ~2.5 (t, 4H, N-CH ₂), ~1.4 (m, 4H), ~1.3 (m, 4H), ~0.9 (t, 6H, CH ₃) | ~50 (N-CH ₂), ~33, ~21, ~14 (CH ₃) | CDCl ₃ |

Table 3: Fourier-Transform Infrared Spectroscopy (FTIR) Data

| Compound | N-H Stretch (cm ⁻¹) | C-N Stretch (cm ⁻¹) | C-H Stretch (cm ⁻¹) |
|------------------|---------------------------------|---------------------------------|---------------------------------|
| Dihexylamine | ~3280 (weak, broad) | ~1180 | ~2850-2960 |
| Di-n-propylamine | ~3290 (weak, broad) | ~1190 | ~2870-2960 |
| Di-n-butylamine | ~3285 (weak, broad) | ~1185 | ~2860-2960 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Secondary Amine Analysis

This protocol outlines the derivatization and analysis of secondary amines. Derivatization is often employed to improve the volatility and chromatographic behavior of amines.

- Sample Preparation and Derivatization:
 - Accurately weigh approximately 10 mg of the amine standard (**Dihexylamine**, Di-n-propylamine, or Di-n-butylamine) and dissolve in 10 mL of a suitable solvent such as methanol or acetonitrile.
 - To 1 mL of the amine solution, add 100 μ L of a derivatizing agent (e.g., pentafluorobenzoyl chloride) and 50 μ L of a base (e.g., triethylamine) to catalyze the reaction.
 - Vortex the mixture for 1 minute and then heat at 60°C for 30 minutes.
 - After cooling to room temperature, the derivatized sample is ready for injection.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B GC or equivalent.
 - Mass Spectrometer: Agilent 5977A MSD or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.
 - Injector Temperature: 280°C.
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp to 280°C at 10°C/minute.

- Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Secondary Amines

- Sample Preparation:
 - For ^1H NMR: Dissolve 5-10 mg of the amine sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - For ^{13}C NMR: Dissolve 20-50 mg of the amine sample in approximately 0.7 mL of CDCl_3 .
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- NMR Instrumentation and Data Acquisition:
 - Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
 - ^1H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 1 second
 - ^{13}C NMR Parameters:
 - Pulse Program: zgpg30 (proton-decoupled)

- Number of Scans: 1024
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol for Liquid Amines

This protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is ideal for the direct analysis of liquid samples.

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
 - Place a single drop of the neat liquid amine sample directly onto the center of the ATR crystal.
- FTIR Instrumentation and Data Acquisition:
 - Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent, equipped with a single-reflection ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

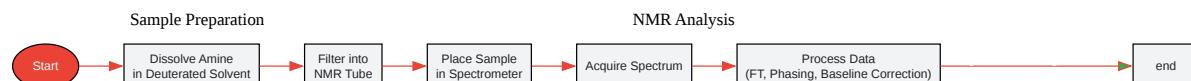
Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical technique.



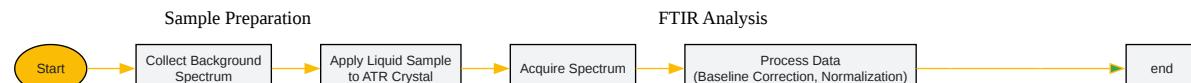
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GC-MS Experimental Workflow



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NMR Experimental Workflow



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FTIR-ATR Experimental Workflow

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